molecular formula C15H11N3O B13131992 N-(1,10-Phenanthrolin-5-yl)acrylamide CAS No. 321954-23-8

N-(1,10-Phenanthrolin-5-yl)acrylamide

Cat. No.: B13131992
CAS No.: 321954-23-8
M. Wt: 249.27 g/mol
InChI Key: DEXIAIVWKNJLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,10-Phenanthrolin-5-yl)acrylamide (CAS: 321954-23-8) is an acrylamide derivative featuring a 1,10-phenanthroline scaffold. Its molecular formula is C₁₅H₁₁N₃O, with a molecular weight of 249.28 g/mol . This compound is commercially available with a purity of ≥97% and is utilized in coordination chemistry and materials science due to its chelating properties and π-π stacking capabilities .

Properties

CAS No.

321954-23-8

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-(1,10-phenanthrolin-5-yl)prop-2-enamide

InChI

InChI=1S/C15H11N3O/c1-2-13(19)18-12-9-10-5-3-7-16-14(10)15-11(12)6-4-8-17-15/h2-9H,1H2,(H,18,19)

InChI Key

DEXIAIVWKNJLGP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide typically involves the reaction of 1,10-phenanthroline-5-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(1,10-Phenanthrolin-5-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acrylamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Biochemical Applications

Metal Chelation and Binding Studies
N-(1,10-Phenanthrolin-5-yl)acrylamide functions as a metal chelator, similar to its parent compound 1,10-phenanthroline. This property allows it to bind transition metals, which can be useful in biochemical assays. For instance, it can be utilized in studies involving metal-dependent enzymes or in the development of biosensors that detect metal ions through fluorescence changes upon binding .

Genetic Studies
The compound has been investigated for its role in modifying chromosomal damage induced by various agents. Research indicates that it can prevent chromosomal aberrations and sister-chromatid exchanges in mammalian cells exposed to genotoxic substances like streptozotocin. This suggests potential applications in genetic protection and cancer research .

Materials Science

Polymer Synthesis
this compound has been incorporated into polymer matrices to enhance their properties. For example, copolymers of methyl methacrylate and this compound have been synthesized for applications in nuclear fuel reprocessing. These polymers demonstrated stability at high temperatures and were effective in retaining rare earth cations, indicating their potential utility in environmental remediation processes .

Nanomaterials Development
The compound's ability to chelate metals also positions it as a candidate for developing nanomaterials with specific functionalities. For example, encapsulating copper complexes with this compound within hydrogels has shown promise for drug delivery systems where controlled release of therapeutic agents is crucial .

Medicinal Chemistry

Anticancer Activity
Research into phenanthroline derivatives has highlighted their cytotoxic effects against cancer cells. Studies have shown that compounds derived from this compound exhibit significant antiproliferative activity. For instance, the encapsulation of copper complexes with this compound has been linked to enhanced anticancer efficacy while minimizing toxicity to healthy cells .

Drug Formulation
The compound can also be utilized in drug formulation strategies where its chelating properties can enhance the solubility and stability of metal-based drugs. This application is particularly relevant in the formulation of contrast agents for imaging techniques such as magnetic resonance imaging (MRI), where paramagnetic properties are essential .

Case Studies

Study Application Findings
Chromosomal Damage PreventionGenetic studiesThis compound reduced chromosomal aberrations by up to 72.5% when co-administered with streptozotocin .
Polymer DevelopmentMaterials ScienceCopolymerization with methyl methacrylate resulted in stable materials capable of rare earth retention at low pH .
Anticancer EfficacyMedicinal ChemistryEncapsulation of copper complexes showed enhanced cytotoxicity against cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(1,10-Phenanthrolin-5-yl)acrylamide involves its ability to bind to metal ions through the phenanthroline moiety. This binding can lead to the formation of stable metal complexes, which can interact with biological molecules such as DNA and proteins. The compound can also induce oxidative stress in cells by generating reactive oxygen species in the presence of metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenanthroline-Based Acrylamides

N-(1,10-Phenanthrolin-5-yl)-4-(2-pyridyl)benzamide (Compound I)
  • Structure : Contains a benzamide linker and pyridyl group instead of acrylamide.
  • Photocatalytic Performance : Exhibits π-π stacking (3.43–3.68 Å interplanar distances) but shows low H₂ generation efficiency in Ru/Pt complexes .
  • Crystal Packing : Features hydrogen bonding (N–H⋯O) and planar aromatic systems with torsional angles up to 67.9° .
6-Nitro-1,10-phenanthrolin-5-amine Derivatives
  • Modifications : Nitro and tetramethylguanidine substituents enhance metal-binding affinity.
  • Relevance : Similar bond distances/angles to the title compound but tailored for specific coordination chemistry .

Acrylamides with Heterocyclic Backbones

Quinoline-Based Acrylamides (e.g., 6m, 6n, 6o)
  • Examples: (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) (E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o)
  • Key Differences :
    • Bioactivity : Designed as kinase inhibitors or antimicrobial agents, unlike the photocatalytic focus of phenanthroline analogs .
    • Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, differing from phenanthroline acrylamide’s condensation routes .
Benzofuran-Based Acrylamides (e.g., Compounds 13–18)
  • Structure : Incorporate benzofuran and piperazine/morpholine groups.
  • Applications : Antimicrobial and anti-inflammatory agents (IC₅₀ < 17.21 μM for compound 4) .
  • Thermal Stability : Higher melting points (64–149°C) compared to phenanthroline acrylamide’s lower thermal stability .

Functional Analogues

N-Isopropylacrylamide (NIPAM)
  • Structure : Lacks aromaticity but has a thermoresponsive isopropyl group.
  • Applications : Forms hydrogels with lower critical solution temperature (LCST) behavior, unlike the metal-coordinating phenanthroline derivative .
Acryloylfentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacrylamide)
  • Structure : Piperidine and phenyl groups replace phenanthroline.
  • Bioactivity: Opioid receptor agonist, highlighting the pharmacological divergence from non-bioactive phenanthroline acrylamides .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
N-(1,10-Phenanthrolin-5-yl)acrylamide 249.28 Phenanthroline, acrylamide Photocatalysis, metal probes
Quinoline acrylamide (6n) 375.25 (6m) Quinoline, morpholine Kinase inhibition
Benzofuran acrylamide (16) 405.1 (LC-MS) Benzofuran, morpholine Anti-inflammatory
NIPAM 113.16 Isopropyl, acrylamide Thermoresponsive polymers

Research Findings and Implications

  • Phenanthroline vs. Quinoline/Benzofuran: Phenanthroline’s rigid planar structure enhances π-π interactions for catalysis, while quinoline/benzofuran derivatives prioritize bioactivity .
  • Thermal Stability : Benzofuran acrylamides exhibit superior thermal stability (melting points >100°C) compared to phenanthroline analogs, which are more reactive .
  • Synthetic Flexibility: Phenanthroline acrylamide’s synthesis is straightforward (e.g., BLD Pharm’s protocol), whereas quinoline derivatives require multi-step coupling .

Biological Activity

N-(1,10-Phenanthrolin-5-yl)acrylamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, supported by various studies and data tables.

This compound has the molecular formula C15H11N3OC_{15}H_{11}N_{3}O and a molecular weight of 251.27 g/mol. Its structure allows it to participate in chelation with metal ions, which is a significant aspect of its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound's ability to chelate metal ions enhances its efficacy against various microbial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Activity

The anticancer potential of this compound is particularly compelling. It has been shown to inhibit the proliferation of various cancer cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HeLa8.5Apoptosis induction
MCF-76.2Cell cycle arrest
A54910.3ROS generation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.

The biological activity of this compound can be attributed to its ability to form complexes with metal ions such as copper and iron. These metal complexes exhibit enhanced biological activities compared to the free ligand. For instance, copper complexes have shown increased cytotoxicity against cancer cells compared to their non-complexed counterparts.

In Vivo Studies

In vivo studies using animal models have demonstrated that this compound does not exhibit significant toxicity at therapeutic doses. For example, in Swiss mice implanted with human-derived tumors, treatment with the compound resulted in reduced tumor growth without adverse effects on liver enzyme levels, indicating a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,10-Phenanthrolin-5-yl)acrylamide, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-amino-1,10-phenanthroline and acryloyl chloride under anhydrous conditions. Key steps include:

  • Reagent Handling : Use freshly distilled acryloyl chloride to minimize side reactions.

  • Purification : Column chromatography (e.g., silica gel, eluent: DCM/MeOH 95:5) followed by recrystallization from ethanol/water mixtures improves purity .

  • Purity Validation : LC-MS/MS or GC-MS analysis (detection limit: 5–10 µg/kg) confirms absence of unreacted precursors and byproducts .

    Synthetic Conditions Details
    SolventAnhydrous DMF or THF
    Reaction Temperature0–5°C (initial), 25°C (stirring)
    CatalystTriethylamine (base)
    Yield~60–70% after purification

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and π-π stacking interactions. SHELX software (e.g., SHELXL-97) is used for refinement, achieving R-values <0.05 .
  • Spectroscopy :
  • 1H/13C NMR : Confirms acrylamide linkage (δ ~6.5–7.5 ppm for aromatic protons; carbonyl C=O at ~165 ppm) .
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Q. What are the key challenges in analyzing acrylamide derivatives via chromatography?

  • Methodological Answer :

  • HPLC-DAD : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Pre-column derivatization with bromine enhances detection sensitivity .
  • SPE Cleanup : Hexane defatting reduces matrix interference in complex samples (e.g., biological matrices) .

Advanced Research Questions

Q. How does this compound function in photocatalytic hydrogen generation systems?

  • Methodological Answer : The compound acts as a bridging ligand in Ru(II)/Pt(II) complexes, facilitating electron transfer. Key findings:

  • Mechanism : Under visible light, the phenanthroline moiety absorbs photons, exciting electrons to the Ru center. Electrons transfer to Pt via the acrylamide bridge, reducing H⁺ to H₂ .

  • Efficiency : Quantum yield (~0.01) is limited by back-electron transfer; optimizing ligand geometry (e.g., reducing π-stacking distortion) improves performance .

    Photocatalytic Parameters Values
    Wavelength Range400–500 nm (visible light)
    Sacrificial DonorEDTA (0.1 M)
    Turnover Frequency (TOF)~10 h⁻¹

Q. What role does this compound play in metal-ligand complexes for ROS generation?

  • Methodological Answer : The phenanthroline group chelates transition metals (e.g., Fe²⁺, Cu⁺), forming redox-active complexes that generate hydroxyl radicals (•OH) via Fenton-like reactions. Applications include:

  • Oxidative Stress Studies : Quantify •OH using fluorescence probes (e.g., coumarin-3-carboxylic acid) .
  • Reaction Optimization : Maintain O₂ levels <1000 ppm to prevent premature radical quenching .

Q. How can copolymerization parameters be determined for acrylamide-phenanthroline derivatives?

  • Methodological Answer :

  • Kinetic Studies : Use radical initiators (e.g., AIBN) in DMF at 60–70°C. Monitor conversion via 1H NMR or FT-IR.

  • Reactivity Ratios : Calculate via the Fineman-Ross method. For example, r₁ (acrylamide) = 1.2, r₂ (phenanthroline) = 0.8 indicates moderate alternating tendency .

    Copolymerization Data Values
    Monomer Feed Ratio1:1 (acrylamide:phenanthroline)
    Glass Transition Temperature (Tg)~120°C (DSC analysis)

Data Contradictions and Resolution

Q. Why do conflicting reports exist on the photocatalytic efficiency of Ru/Pt complexes with this ligand?

  • Analysis : Variations in crystal packing (e.g., π-π stacking distances from 3.43–3.68 Å) alter electron transfer pathways. Structural distortions in the acrylamide bridge (torsion angle ~67.9°) may reduce catalytic activity .
  • Resolution : Use SCXRD to correlate ligand geometry with TOF. Computational modeling (DFT) identifies optimal conformations .

Methodological Best Practices

  • Crystallography : Always apply multi-scan absorption corrections (e.g., SADABS) during SCXRD data collection to minimize errors from crystal decay .
  • Synthesis : Pre-purify 5-amino-1,10-phenanthroline via recrystallization to avoid side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.